
1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-propionyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-propionyl- is a heterocyclic compound that belongs to the benzoxazine family
Preparation Methods
The synthesis of 1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-propionyl- can be achieved through several methods:
Chemical Reactions Analysis
Scientific Research Applications
1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-propionyl- has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential anti-inflammatory, analgesic, antibacterial, and neuroprotective activities. It is being investigated for its potential use in developing new therapeutic agents.
Materials Science: Benzoxazine derivatives are used in the development of advanced materials such as polymers and resins due to their excellent thermal stability and mechanical properties.
Industrial Chemistry: The compound can be used as a precursor for the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-propionyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and pain pathways, leading to its anti-inflammatory and analgesic effects.
Pathways Involved: It modulates the activity of key signaling pathways such as the NF-κB and MAPK pathways, which play crucial roles in inflammation and pain.
Comparison with Similar Compounds
1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-propionyl- can be compared with other benzoxazine derivatives:
3,4-Dihydro-1H-2,3-benzoxazine: This compound lacks the chloro and propionyl groups, making it less reactive and potentially less biologically active.
6-Chloro-3,4-dihydro-3-phenyl-2H-1,3-benzoxazine: This compound has a phenyl group instead of a propionyl group, which may alter its chemical and biological properties.
The presence of the chloro and propionyl groups in 1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-propionyl- makes it unique and potentially more versatile in its applications.
Properties
CAS No. |
21977-20-8 |
|---|---|
Molecular Formula |
C11H12ClNO2 |
Molecular Weight |
225.67 g/mol |
IUPAC Name |
1-(7-chloro-1,4-dihydro-2,3-benzoxazin-3-yl)propan-1-one |
InChI |
InChI=1S/C11H12ClNO2/c1-2-11(14)13-6-8-3-4-10(12)5-9(8)7-15-13/h3-5H,2,6-7H2,1H3 |
InChI Key |
AVFGEQIITULSTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CC2=C(CO1)C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


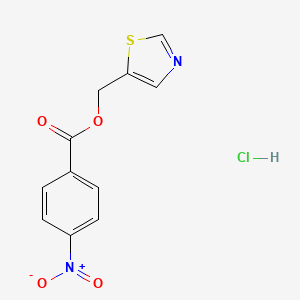

![1-Oxaspiro[5.5]undecane,4-methylene](/img/structure/B13814128.png)
![1-Piperazinecarboxylic acid, 4-[5-[(phenylamino)methylene]-2-[(phenylimino)methyl]-1-cyclopenten-1-yl]-, ethyl ester](/img/structure/B13814137.png)

![1-(3,4-Dimethoxyphenyl)-6-hydroxy-8,9-dimethoxy-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B13814139.png)
![dipotassium;2-[(E)-oct-1-enyl]butanedioate](/img/structure/B13814145.png)
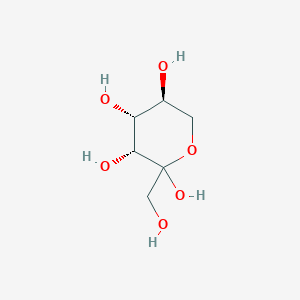
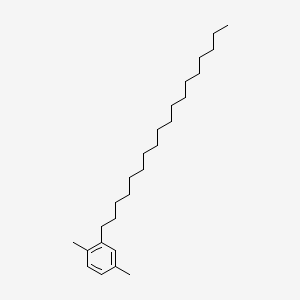
![(5E)-3-Ethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13814170.png)
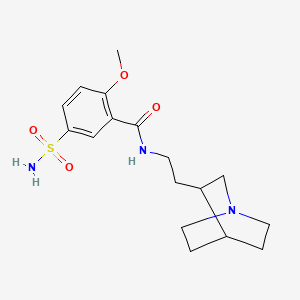
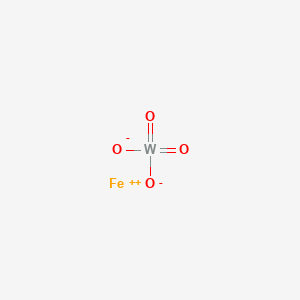
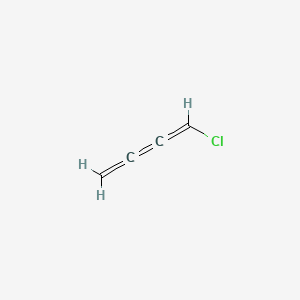
![Bicyclo[4.2.2]deca-2,4,7,9-tetrene](/img/structure/B13814183.png)
